8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
CAS No.: 41505-84-4
Cat. No.: VC5993365
Molecular Formula: C13H16N2O
Molecular Weight: 216.284
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41505-84-4 |
|---|---|
| Molecular Formula | C13H16N2O |
| Molecular Weight | 216.284 |
| IUPAC Name | 8-methoxy-2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
| Standard InChI | InChI=1S/C13H16N2O/c1-15-6-5-13-11(8-15)10-7-9(16-2)3-4-12(10)14-13/h3-4,7,14H,5-6,8H2,1-2H3 |
| Standard InChI Key | DFBGAQRXYSMOMN-UHFFFAOYSA-N |
| SMILES | CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s core structure consists of a pyrido[4,3-b]indole system fused with a partially saturated piperidine ring. The methoxy group (-OCH₃) occupies the 8-position of the indole moiety, while a methyl group (-CH₃) is attached to the 2-position of the tetrahydro-pyridine ring . This substitution pattern distinguishes it from related analogs, such as 8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (lacking the 2-methyl group) and 8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole (methylated at the 5-position) .
Table 1: Key Molecular Identifiers
Spectroscopic and Computational Characterization
While experimental spectral data (e.g., NMR, IR) remain unpublished, computational descriptors derived from PubChem suggest distinct electronic features. The methoxy group’s electron-donating effects likely influence the indole ring’s aromaticity, while the methyl group may sterically hinder rotational freedom in the piperidine moiety . Comparative analysis with unsubstituted pyridoindoles predicts altered solubility and reactivity profiles.
Synthetic Pathways and Production Considerations
Retrosynthetic Analysis
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Cyclization Strategy: Formation of the pyridoindole core via Pictet-Spengler condensation between tryptamine derivatives and carbonyl compounds, followed by methylation.
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Late-Stage Functionalization: Introducing the methoxy group through electrophilic aromatic substitution on a preassembled tetrahydro-pyridoindole scaffold.
Challenges in Synthesis
Physicochemical Characteristics
Thermodynamic Properties
Predicted logP values (2.1–2.5) indicate moderate lipophilicity, suggesting potential blood-brain barrier permeability. Aqueous solubility is likely limited (<1 mg/mL) due to the fused aromatic system and alkyl substituents. Melting point and stability data remain uncharacterized, necessitating experimental validation.
Reactivity Profile
The compound’s reactivity is governed by:
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Indole Nitrogen: Susceptible to electrophilic attack at the 3-position.
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Methoxy Group: Participates in demethylation under strong acidic or oxidative conditions.
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Methyl Group: Potential site for metabolic hydroxylation or oxidation to a carboxylic acid.
Applications in Scientific Research
Chemical Biology Probes
The methyl and methoxy groups serve as handles for isotopic labeling (e.g., ¹³C, ¹⁴C) in tracer studies investigating:
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Metabolic fate in model organisms.
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Protein-ligand interaction dynamics via nuclear Overhauser effect (NOE) experiments.
Materials Science Applications
Conjugated π-systems suggest utility in:
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Organic Semiconductors: As electron-donating components in photovoltaic devices.
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Fluorescent Tags: Functionalization with fluorophores for bioimaging applications.
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